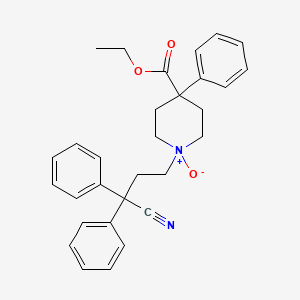
Diphenoxylate N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenoxylate N-Oxide is a chemical compound derived from diphenoxylate, an opioid used primarily as an antidiarrheal agent. The N-oxide form of diphenoxylate is an oxygenated derivative, which can exhibit different chemical and biological properties compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenoxylate N-Oxide can be synthesized through the oxidation of diphenoxylate. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and urea-hydrogen peroxide adduct. The reaction typically involves dissolving diphenoxylate in a suitable solvent such as methanol or dichloromethane, followed by the gradual addition of the oxidizing agent under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using packed-bed microreactors. These reactors allow for efficient and scalable oxidation reactions, ensuring high yields and consistent product quality. Catalysts such as titanium silicalite (TS-1) can be employed to enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Diphenoxylate N-Oxide undergoes various chemical reactions, including:
Reduction: The N-oxide group can be reduced back to the parent amine using reducing agents such as zinc and acetic acid or catalytic hydrogenation.
Substitution: The N-oxide can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Elimination: Under certain conditions, this compound can undergo elimination reactions to form alkenes
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, urea-hydrogen peroxide adduct.
Reduction: Zinc and acetic acid, catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines.
Elimination: Heat and base catalysts
Major Products Formed
Reduction: Diphenoxylate.
Substitution: Various substituted diphenoxylate derivatives.
Elimination: Alkenes and other unsaturated compounds
Scientific Research Applications
Diphenoxylate N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation and reduction reactions of N-oxides.
Biology: Investigated for its potential effects on gut microbiota and gastrointestinal motility.
Medicine: Explored for its antidiarrheal properties and potential use in treating gastrointestinal disorders.
Industry: Utilized in the development of new synthetic methodologies and catalytic processes .
Mechanism of Action
Diphenoxylate N-Oxide exerts its effects primarily through its interaction with opioid receptors in the gastrointestinal tract. By binding to these receptors, it slows down intestinal contractions, thereby reducing diarrhea. The N-oxide group may also influence the compound’s pharmacokinetics and metabolism, potentially altering its efficacy and safety profile .
Comparison with Similar Compounds
Similar Compounds
Diphenoxylate: The parent compound, primarily used as an antidiarrheal agent.
Loperamide: Another opioid antidiarrheal agent with a similar mechanism of action.
Difenoxin: A metabolite of diphenoxylate with potent antidiarrheal effects .
Uniqueness
Diphenoxylate N-Oxide is unique due to the presence of the N-oxide group, which can significantly alter its chemical reactivity and biological activity. This modification can lead to differences in pharmacokinetics, metabolism, and potential therapeutic applications compared to its parent compound and other similar opioids .
Properties
Molecular Formula |
C30H32N2O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
ethyl 1-(3-cyano-3,3-diphenylpropyl)-1-oxido-4-phenylpiperidin-1-ium-4-carboxylate |
InChI |
InChI=1S/C30H32N2O3/c1-2-35-28(33)29(25-12-6-3-7-13-25)18-21-32(34,22-19-29)23-20-30(24-31,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h3-17H,2,18-23H2,1H3 |
InChI Key |
GFPBAMXFXBJEEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC[N+](CC1)(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















